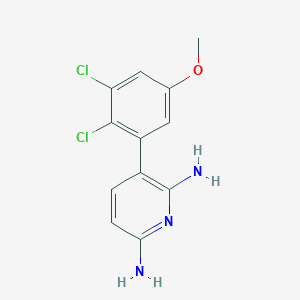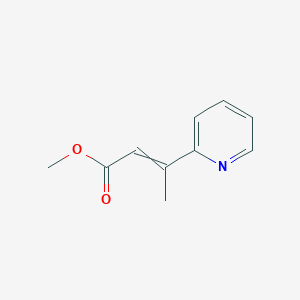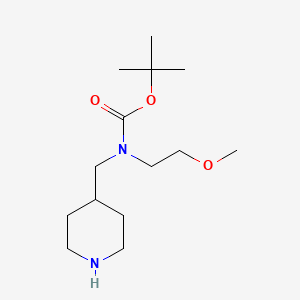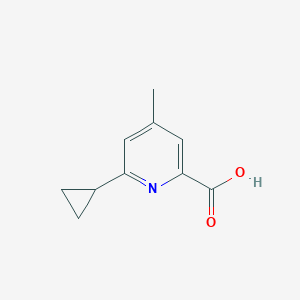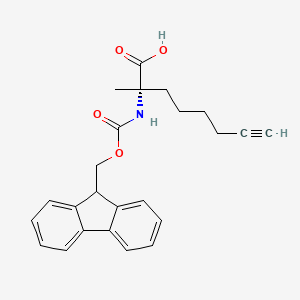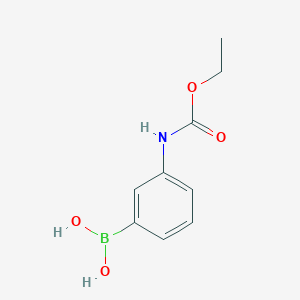
3-(Ethoxycarbonylamino)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonylamino)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, in particular, has an ethoxycarbonylamino group attached to the phenyl ring, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonylamino)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate phenylboronic acid derivative.
Functionalization: The phenylboronic acid is then functionalized with an ethoxycarbonylamino group. This can be achieved through a series of reactions, including esterification and amination.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also include continuous flow processes to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonylamino)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonylamino group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonylamino)phenylboronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be used to capture and release target molecules under specific conditions . The compound can also interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid without the ethoxycarbonylamino group.
4-Formylphenylboronic acid: Contains a formyl group instead of an ethoxycarbonylamino group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
3-(Ethoxycarbonylamino)phenylboronic acid is unique due to the presence of the ethoxycarbonylamino group, which can influence its reactivity and interactions. This makes it particularly useful in applications where specific binding or reactivity is required.
Propiedades
Fórmula molecular |
C9H12BNO4 |
|---|---|
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
[3-(ethoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
Clave InChI |
XDTOCWNQGOYGSY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NC(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
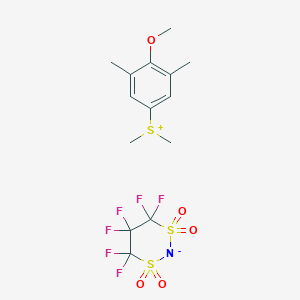

![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
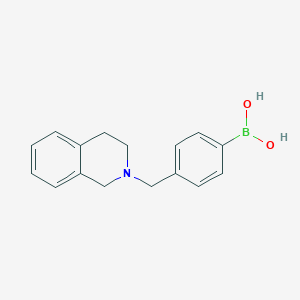
methanone](/img/structure/B13990430.png)
